molecular formula C6H3BrF2O B2958102 3-Bromo-4,5-difluorophenol CAS No. 1807120-34-8

3-Bromo-4,5-difluorophenol

Cat. No.: B2958102
CAS No.: 1807120-34-8
M. Wt: 208.99
InChI Key: ZHEISYZLTGSBIM-UHFFFAOYSA-N
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Description

3-Bromo-4,5-difluorophenol: is a halogenated aromatic compound with the molecular formula C6H3BrF2OH. It is characterized by the presence of bromine and fluorine atoms attached to a phenol ring. This compound is a useful building block in organic chemistry, particularly in the synthesis of larger, more complex molecules .

Mechanism of Action

Target of Action

Similar compounds such as 2-bromo-4,5-difluorophenol are often used as building blocks in the synthesis of more complex molecules , suggesting that its targets could be diverse depending on the final compound it is incorporated into.

Mode of Action

It’s known that brominated and fluorinated phenols can interact with various biological targets through hydrogen bonding, halogen bonding, and other non-covalent interactions . The presence of the bromine and fluorine atoms could potentially enhance the compound’s reactivity or binding affinity to its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-4,5-difluorophenol . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity, its interactions with its targets, and its overall stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-difluorophenol typically involves the halogenation of phenol derivatives. One common method is the electrophilic bromination of 4,5-difluorophenol using bromine or a bromine source in the presence of a catalyst. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-difluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Electrophilic Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Substitution Products: Various substituted phenols and aromatic compounds.

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Hydroquinones and related compounds.

Scientific Research Applications

Chemistry: 3-Bromo-4,5-difluorophenol is used as a building block in the synthesis of complex organic molecules. It is valuable in the development of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize bioactive molecules with potential therapeutic applications. It can be incorporated into drug candidates targeting various diseases .

Industry: The compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of liquid crystals and other electronic materials .

Comparison with Similar Compounds

  • 2-Bromo-4,5-difluorophenol
  • 4-Bromo-3,5-difluorophenol
  • 2,3-Dibromophenol
  • 3,4-Difluorophenol

Comparison: 3-Bromo-4,5-difluorophenol is unique due to the specific positioning of bromine and fluorine atoms on the phenol ring. This arrangement imparts distinct chemical properties, such as increased reactivity and selectivity in substitution reactions. Compared to other bromophenols and difluorophenols, it offers a unique combination of halogenation patterns that can be exploited in various synthetic applications .

Properties

IUPAC Name

3-bromo-4,5-difluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEISYZLTGSBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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